molecular formula C9H18N2O B12292067 3-Amino-1-tert-butylpiperidin-2-one CAS No. 1341932-08-8

3-Amino-1-tert-butylpiperidin-2-one

Cat. No.: B12292067
CAS No.: 1341932-08-8
M. Wt: 170.25 g/mol
InChI Key: PXGBGPDRDABIBM-UHFFFAOYSA-N
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Description

3-Amino-1-tert-butylpiperidin-2-one is a chemical compound with the molecular formula C9H18N2O It is a piperidine derivative, characterized by the presence of an amino group at the third position and a tert-butyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-tert-butylpiperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and tert-butylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The reaction temperature is maintained at around 60-80°C.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

    Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-tert-butylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives

    Reduction: Reduced amines or alcohols

    Substitution: Substituted piperidine derivatives

Scientific Research Applications

3-Amino-1-tert-butylpiperidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-tert-butylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-methylpiperidin-2-one: Similar structure but with a methyl group instead of a tert-butyl group.

    3-Amino-1-ethylpiperidin-2-one: Similar structure but with an ethyl group instead of a tert-butyl group.

    3-Amino-1-isopropylpiperidin-2-one: Similar structure but with an isopropyl group instead of a tert-butyl group.

Uniqueness

3-Amino-1-tert-butylpiperidin-2-one is unique due to the presence of the bulky tert-butyl group, which influences its chemical reactivity and biological activity. This structural feature can enhance the compound’s stability and selectivity in various applications.

Properties

CAS No.

1341932-08-8

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

3-amino-1-tert-butylpiperidin-2-one

InChI

InChI=1S/C9H18N2O/c1-9(2,3)11-6-4-5-7(10)8(11)12/h7H,4-6,10H2,1-3H3

InChI Key

PXGBGPDRDABIBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCCC(C1=O)N

Origin of Product

United States

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